molecular formula C12H23NO5 B1279825 Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate CAS No. 841286-80-4

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Cat. No.: B1279825
CAS No.: 841286-80-4
M. Wt: 261.31 g/mol
InChI Key: NJRYBJQLRONERE-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO5 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a hydroxyl group, and two methoxy groups on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using suitable reagents.

    Methoxylation: The methoxy groups are introduced through methylation reactions, often using methanol and a catalyst.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Research

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate has been investigated for its potential as an inhibitor of certain protein kinases involved in cancer progression. Specifically, it has shown promise in modulating the activity of the HER family of receptors, which are often overexpressed in various cancers. This property positions it as a candidate for developing new therapeutic agents targeting aggressive tumors .

Case Study: HER Kinase Inhibition
A study demonstrated that derivatives of this compound could effectively inhibit the HER kinases, offering a dual mechanism of action against cancer cells that exhibit resistance to existing therapies. The research indicated that these compounds could be beneficial in treating tumors with elevated HER receptor activity .

2. Neurological Disorders

The compound's structural analogs have been explored for their potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further studies aimed at developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects
Research has indicated that certain derivatives of this compound exhibit neuroprotective effects in vitro, suggesting a role in mitigating neuronal damage .

Biochemical Applications

1. Protein Degraders

The compound is being utilized as a building block in the synthesis of protein degraders. These molecules are designed to selectively target and degrade specific proteins within cells, presenting a novel approach to drug development that could revolutionize treatment strategies for various diseases.

Table 1: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Cancer ResearchHER Kinase InhibitionEffective against aggressive tumors
Neurological DisordersPotential treatment for neurodegenerative diseasesExhibits neuroprotective effects
Protein DegradationBuilding block for targeted protein degradersNovel therapeutic strategies under investigation

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the methoxy groups.

    Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate: Contains only one methoxy group.

    Tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate: Contains methyl groups instead of methoxy groups.

Uniqueness

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is unique due to the presence of both hydroxyl and methoxy groups on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, with the CAS number 841286-80-4, is a compound of interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article explores its biological activity based on various studies, highlighting its mechanisms, effects on cellular models, and relevant case studies.

  • Molecular Formula : C₁₂H₂₃N₁O₅
  • Molecular Weight : 261.31 g/mol
  • InChI Key : NJRYBJQLRONERE-UHFFFAOYSA-N
  • Purity : ≥98% .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase (AChE) Inhibition : This compound has shown significant inhibitory activity against AChE, which is crucial for regulating acetylcholine levels in the brain. The inhibition constant (K_i) has been reported at approximately 0.17 μM, indicating potent activity .
  • β-secretase Inhibition : The compound also inhibits β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer’s disease. The half-maximal inhibitory concentration (IC₅₀) for β-secretase was found to be 15.4 nM .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides:

  • Cell Viability : When treated with Aβ₁₄₂, astrocyte cell viability decreased significantly. However, co-treatment with this compound improved cell viability from 43.78% to approximately 62.98% .
  • Cytokine Modulation : The compound reduced levels of tumor necrosis factor-alpha (TNF-α) in astrocytes exposed to Aβ₁₄₂, although the differences were not statistically significant .

In Vivo Studies

In vivo assessments have shown mixed results regarding its efficacy:

  • Animal Models : In studies involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects against cognitive decline but did not significantly outperform established treatments like galantamine .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Models : In models simulating Alzheimer's pathology, the compound's ability to inhibit Aβ aggregation and enhance astrocytic survival presents a promising avenue for further research into neuroprotective agents .
  • Comparative Analysis with Other Compounds : Comparative studies have shown that while this compound is effective as an AChE inhibitor, its overall bioavailability in the brain remains a challenge that may limit its therapeutic application .

Summary Table of Biological Activities

Activity TypeMeasurement/EffectReference
AChE InhibitionK_i = 0.17 μM
β-secretase InhibitionIC₅₀ = 15.4 nM
Cell ViabilityImproved from 43.78% to 62.98%
TNF-α ReductionDecreased levels observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:

Ring Formation : Piperidine derivatives are often synthesized via cyclization of amines with carbonyl compounds. For example, using tert-butyl carbamate-protected intermediates under basic conditions.

Functionalization : Hydroxyl and methoxy groups can be introduced via nucleophilic substitution or oxidation-reduction sequences. For instance, hydroxylation at the 3-position might employ oxidizing agents like hydrogen peroxide, while methoxy groups could be installed using methylating agents (e.g., methyl iodide in DMF).

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is commonly used for amine protection and removed under acidic conditions (e.g., HCl in dioxane).

  • Key References : Similar synthetic strategies are detailed for analogous compounds in .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Exposure Control : Avoid skin contact; if exposure occurs, wash immediately with soap and water. For eye contact, rinse for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from oxidizers. Use amber glass containers to prevent light-induced degradation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for C(CH3_3)3_3), and methoxy/hydroxyl protons (δ 3.2–3.5 ppm and δ 1.5–2.5 ppm, respectively).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C12_{12}H23_{23}NO5_5: theoretical 261.16 g/mol).
  • Infrared (IR) : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (C=O of carbamate) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 4,4-dimethoxy groups?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of methoxide ions.
  • Temperature Control : Reactions at 0–20°C minimize side products (e.g., over-methylation).
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve methoxy group incorporation .
  • Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How should discrepancies in NMR data (e.g., unexpected splitting) be resolved during structural analysis?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Assess conformational flexibility of the piperidine ring, which may cause signal splitting due to chair-to-chair interconversion.
  • Solvent Effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3; hydrogen bonding in DMSO can stabilize specific conformers.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data .

Q. What strategies mitigate byproduct formation during Boc deprotection?

  • Methodological Answer :

  • Acid Selection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is milder than HCl/dioxane, reducing carbocation formation.
  • Scavengers : Add scavengers like triisopropylsilane (TIPS) to quench tert-butyl cations.
  • Low-Temperature Deprotection : Conduct reactions at 0°C to slow side reactions .

Q. Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Replicate Conditions : Verify solvent purity, temperature, and stirring time. For example, the compound may exhibit low solubility in water but moderate solubility in THF due to the tert-butyl group’s hydrophobicity.
  • Co-solvent Systems : Use DCM:MeOH (9:1) to enhance dissolution.
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like acetone or ethyl acetate .

Q. Ethical and Safety Considerations

Q. What are the best practices for disposing of waste containing this compound?

  • Methodological Answer :

  • Neutralization : Treat acidic or basic waste with appropriate buffers before disposal.
  • Incineration : Coordinate with licensed facilities for incineration of organic waste.
  • Documentation : Maintain records of waste composition and disposal methods to comply with REACH and EPA guidelines .

Properties

IUPAC Name

tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRYBJQLRONERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465508
Record name TERT-BUTYL 3-HYDROXY-4,4-DIMETHOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841286-80-4
Record name TERT-BUTYL 3-HYDROXY-4,4-DIMETHOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

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